molecular formula C24H26N2O3 B11659905 (2,6-Dimethoxyphenyl)[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone

(2,6-Dimethoxyphenyl)[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11659905
M. Wt: 390.5 g/mol
InChI Key: YDEMDVDUYVGWOY-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a naphthalen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 2,6-dimethoxybenzoyl chloride, followed by the alkylation with naphthalen-2-ylmethyl bromide. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethoxybenzoyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a naphthalen-2-ylmethyl group.

    1-(2,6-Dimethoxybenzoyl)-4-benzylpiperazine: Similar structure but with a benzyl group instead of a naphthalen-2-ylmethyl group.

Uniqueness

1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is unique due to the presence of both the 2,6-dimethoxybenzoyl and naphthalen-2-ylmethyl groups, which can impart distinct chemical and physical properties. These structural features may enhance its binding affinity to certain targets or improve its electronic properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O3/c1-28-21-8-5-9-22(29-2)23(21)24(27)26-14-12-25(13-15-26)17-18-10-11-19-6-3-4-7-20(19)16-18/h3-11,16H,12-15,17H2,1-2H3

InChI Key

YDEMDVDUYVGWOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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